molecular formula C3AlF9O9S3 B1224127 Aluminum trifluoromethanesulfonate CAS No. 74974-61-1

Aluminum trifluoromethanesulfonate

Cat. No. B1224127
CAS RN: 74974-61-1
M. Wt: 474.2 g/mol
InChI Key: FKOASGGZYSYPBI-UHFFFAOYSA-K
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Description

Synthesis Analysis

Aluminum trifluoromethanesulfonate serves as an efficient catalyst for the cycloisomerisation of several unsaturated alcohols into cyclic ethers, demonstrating its versatility in synthesizing compounds like rose oxide and its ether analogues. This process underscores its role in facilitating complex organic transformations with high specificity (Coulombel, Weïwer, & Duñach, 2009).

Molecular Structure Analysis

The study of aluminum trifluoromethanesulfonate's molecular structure reveals its ability to form various coordination complexes. A notable example includes a homometallic double complex salt, featuring unique aluminum coordination. This salt comprises octa-coordinated cationic and hexa-coordinated anionic complexes, demonstrating the compound's ability to engage in complex structural arrangements (Mandai, Masu, & Johansson, 2015).

Chemical Reactions and Properties

Aluminum trifluoromethanesulfonate is highly efficient and versatile as a catalyst for various C - C bond formation reactions. Its superacid-derived nature allows it to promote a wide range of reactions, including allylation and aldol reactions, showcasing its remarkable chemical reactivity and utility in organic synthesis (Marx & Yamamoto, 2000).

Physical Properties Analysis

The physicochemical properties of aluminum trifluoromethanesulfonate have been extensively studied, particularly in relation to its behavior in solvents like diglyme. These investigations provide insights into its speciation, conductivity, and electrochemical stability, further highlighting its potential in applications requiring high electrochemical performance (Reed, Arteaga, & Menke, 2015).

Chemical Properties Analysis

The electrochemical properties of aluminum trifluoromethanesulfonate, especially in conjunction with electrolytes, have been a subject of study, offering a deep understanding of its reactivity and stability under various conditions. This includes its role in the deposition and stripping of aluminum, indicative of its applicability in advanced electrochemical systems (Wen et al., 2021).

Scientific Research Applications

Catalyst in Synthesis

Aluminum trifluoromethanesulfonate has been utilized as an efficient catalyst in various chemical reactions. For instance, it catalyzes the cycloisomerisation of unsaturated alcohols into cyclic ethers like rose oxide and its analogues (Coulombel, Weïwer, & Duñach, 2009). Additionally, aluminum compounds, including trifluoromethanesulfonates, have been applied in catalytic reduction processes, such as hydrogenation, transfer hydrogenation, and hydrosilylation (Nikonov, 2017).

Chemical Vapor Deposition

Aluminum trifluoromethanesulfonate is utilized in the aerosol-assisted chemical vapor deposition of thin films. For example, it aids in the deposition of aluminum-doped zinc oxide (AZO) thin films, which demonstrate high transparency and low electrical resistivity, important in the development of transparent conductive materials (Manzi, Knapp, Parkin, & Carmalt, 2016).

Electrochemical Applications

The compound is significant in electrochemical studies and applications. It's been studied for its physicochemical properties in solutions like diglyme, providing insights into its electrochemical behavior and stability (Reed, Arteaga, & Menke, 2015). Additionally, aluminum triflate is a key component in electrolytes for high-voltage electrochemical double-layer capacitors, contributing to improved performance and longevity of these energy storage devices (Krummacher & Balducci, 2018).

Coordination Chemistry

Aluminum trifluoromethanesulfonate forms unique coordination complexes. Research has revealed extraordinary aluminum coordination in a novel homometallic double complex salt incorporating aluminum triflate, demonstrating weak Al(3+) coordination (Mandai, Masu, & Johansson, 2015).

Interfacial Studies

The compound is studied for its interactions at interfaces, such as between ionic liquids and aluminum oxide surfaces. High-pressure infrared spectroscopy has been used to investigate these interactions, offering insights into the local structures of cations and anions in these systems (Chang, Wang, & Burba, 2017).

Safety And Hazards

Aluminum trifluoromethanesulfonate is corrosive and can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment is advised .

Future Directions

Aluminum Trifluoromethanesulfonate is one of numerous organo-metallic compounds sold by American Elements under the trade name AE Organo-Metallics™ for uses requiring non-aqueous solubility such as recent solar energy and water treatment applications .

properties

IUPAC Name

aluminum;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Al/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOASGGZYSYPBI-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3AlF9O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aluminum trifluoromethanesulfonate

CAS RN

74974-61-1
Record name Aluminum trifluoromethanesulfonate
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Synthesis routes and methods I

Procedure details

Aluminum tris-triflate (CF3SO3)3Al is prepared by placing a premeasured amount of anhydrous aluminum trichloride (tribromide) in a well dried three necked flask equipped with a magnetic stirrer, a pressure equalizing dropping funnel and dry nitrogen inlet. The flask is cooled and 3 equivalents of triflic acid are slowly added from the dropping funnel with efficient stirring whereby HCl (HBr) slowly evolves. The temperature was slowly raised until completion of the reaction. The flask is then evacuated in vacuum to remove any HX and residual triflic acid giving aluminum triflate as a slightly off colored solid.
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Synthesis routes and methods II

Procedure details

0.2 g of aluminium powder and 70 ml of water are introduced with stirring into a 250-ml glass flask. The suspension obtained is brought to 80° C., then 33.3 ml of an aqueous solution of 0.57N triflic acid is added drop by drop. This mixture is maintained with stirring at 80° C. for 2 hours, then at ambient temperature for 48 hours. The aluminium triflate obtained may then be isolated by eliminating the excess aluminium by filtration and evaporating the water at 100° C. under atmospheric pressure. In this way one recovers 3.5 g of aluminium triflate, having the formula Al(CF3SO3)3, in the form of a white powder.
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Synthesis routes and methods III

Procedure details

43.9 g. of the barium trifluoromethanesulfonate are dissolved in 200 ml of water. To the stirred solution, there are added at room temperature, 22.2 g. of aluminum sulfate dissolved in 150 ml of water. The reaction mixture is then gently heated to 50°-60° C. for 0.5 hours. The warm mixture is then filtered, the filtrate decolorized with charcoal, refiltered and evaporated at reduced pressure and 60° C. to a viscous residue, then dried with a vacuum pump at 50°. The solid residue is collected, grinded and placed in a dessicator over sulfuric acid and under vacuum. The solid analyzed for 4.66% Al and 15.85% S, thus indicating a ratio Al:CF3SO3 of 1:2.87. Yield 25.2 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminum trifluoromethanesulfonate
Reactant of Route 2
Aluminum trifluoromethanesulfonate
Reactant of Route 3
Aluminum trifluoromethanesulfonate

Citations

For This Compound
165
Citations
M du Plessis - Synlett, 2013 - thieme-connect.com
The synthesis of aluminum trifluoromethanesulfonate from aluminum trichloride and triflic acid was published by Olah et al. 1, 2 in 1988. Aluminum triflate is a white solid with a high …
Number of citations: 2 www.thieme-connect.com
F Rahide, E Zemlyanushin, GM Bosch… - Journal of The …, 2023 - iopscience.iop.org
… Recently, Aluminum trifluoromethanesulfonate (Al (OTF) 3) has been proposed as a non-corrosive alternative to AlCl 3. It was suggested that this salt could enable plating and stripping …
Number of citations: 1 iopscience.iop.org
Z Slim, EJ Menke - The Journal of Physical Chemistry B, 2020 - ACS Publications
… The present study builds on this and investigates the experimental and density functional theory (DFT)-derived physicochemical properties of aluminum trifluoromethanesulfonate (Al-…
Number of citations: 6 pubs.acs.org
E DEHONOR MARQUEZ, E VIGUERAS SANTIAGO… - 2019 - ri.uaemex.mx
… The aluminum trifluoromethanesulfonate or aluminum triflate, Al(OTf)3, a Lewis acid type catalyst that has been little studied for the opening of epoxy rings by amines [20] and by …
Number of citations: 3 ri.uaemex.mx
Z Slim - 2022 - search.proquest.com
… This dissertation discusses the author’s efforts to develop and understand organic electrolytes based on aluminum trifluoromethanesulfonate (referred to herein as Al-triflate or Al (OTF) 3…
Number of citations: 4 search.proquest.com
T Mandai, H Masu, P Johansson - Dalton Transactions, 2015 - pubs.rsc.org
… Single crystals of DCS 1 were isolated from a solution of aluminum trifluoromethanesulfonate (Al[TfO] 3 ) dissolved in triglyme (G3), after one month of storage at ambient temperature. …
Number of citations: 20 pubs.rsc.org
LD Reed, A Arteaga, EJ Menke - The Journal of Physical …, 2015 - ACS Publications
… (9-16) In this paper we report on the physicochemical properties of aluminum trifluoromethanesulfonate (aluminum triflate) in 2-methoxyethyl ether (diglyme) and compare these …
Number of citations: 44 pubs.acs.org
M Chiku, S Matsumura, H Takeda… - Journal of The …, 2017 - iopscience.iop.org
… Mandai et al. prepared a new chloride-free electrolyte solution of aluminum trifluoromethanesulfonate (Al(TfO) 3 ) and found that it had a wide electrochemical window (ca. 3.5 V) …
Number of citations: 35 iopscience.iop.org
X Wen, J Zhang, H Luo, J Shi, C Tsay… - The Journal of …, 2021 - ACS Publications
We report the first synthesis of aluminum hexafluorophosphate (Al(PF 6 ) 3 ) and its electrochemical properties in dimethyl sulfoxide (DMSO). The single crystal structure of the …
Number of citations: 12 pubs.acs.org
A Ejigu, LW Le Fevre, A Elgendy… - … Applied Materials & …, 2022 - ACS Publications
… The treated electrodes exhibited good reversibility in symmetric Al cells when combined with an aluminum trifluoromethanesulfonate (Al[OTF] 3 ) electrolyte. Using this pretreated Al …
Number of citations: 13 pubs.acs.org

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